molecular formula C25H20ClF4N3O2 B12415665 STING agonist-10

STING agonist-10

Cat. No.: B12415665
M. Wt: 505.9 g/mol
InChI Key: DQAVYPSHLPBIAS-CYBMUJFWSA-N
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Description

STING agonist-10 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-10 typically involves the preparation of cyclic dinucleotides (CDNs) or other small molecules that can activate the STING pathway. One common method involves the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

STING agonist-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

STING agonist-10 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways, including the TBK1-IRF3 and NF-κB pathways. This results in the production of type I interferons and other cytokines, which enhance the immune response against pathogens and tumors .

Comparison with Similar Compounds

STING agonist-10 can be compared with other similar compounds, such as:

This compound is unique in its ability to activate the STING pathway with high specificity and potency, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C25H20ClF4N3O2

Molecular Weight

505.9 g/mol

IUPAC Name

(4R)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1

InChI Key

DQAVYPSHLPBIAS-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F

Canonical SMILES

CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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